molecular formula C7H4BrF3O B133814 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene CAS No. 147992-27-6

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene

Cat. No.: B133814
CAS No.: 147992-27-6
M. Wt: 241 g/mol
InChI Key: DOMDQZCKLBEOTD-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is a useful research compound. Its molecular formula is C7H4BrF3O and its molecular weight is 241 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochemical Fluorination

In the study of electrochemical fluorination of aromatic compounds, researchers explored the mechanisms and side reactions involved in the fluorination of halobenzenes, which can provide insights into the reactivity and potential applications of compounds like 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene in fluorination reactions (Horio et al., 1996).

Synthesis of Radiopharmaceuticals

Research has shown the importance of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene for 18F-arylation reactions, which are crucial in the synthesis of radiopharmaceuticals for PET imaging. This indicates the potential role of similar fluorinated compounds in developing diagnostic tools (Ermert et al., 2004).

Photodissociation Studies

Photofragment translational spectroscopy studies of bromo-fluorobenzenes, including compounds with similar substitution patterns to this compound, provide valuable data on the photodissociation mechanisms and the effect of fluorine substitution, which is relevant for understanding the photochemical behavior of such compounds (Gu et al., 2001).

Organometallic Chemistry

Studies in organometallic chemistry, such as the selective ortho-metalation reactions, demonstrate the reactivity and utility of bromo-fluoroarenes in synthesizing complex organometallic compounds, suggesting potential applications in catalysis and material science (Baenziger et al., 2019).

Material Science Applications

The development of liquid crystal compounds and the improvement of their properties, such as birefringence and threshold voltage, is another area where compounds similar to this compound are utilized. This highlights the role of such fluorinated compounds in advancing materials for electronic and display technologies (De-y, 2013).

Safety and Hazards

This compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMDQZCKLBEOTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576792
Record name 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147992-27-6
Record name 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Difluoromethoxy)-3-fluorobromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 100 mL flask charged with DMF (23 mL) was added sodium 2-chloro-2,2-difluoroacetate (4.79 g, 31.4 mmol), potassium carbonate (2.60 g, 18.85 mmol), 4-bromo-2-fluorophenol (3 g, 15.71 mmol). Water (5.75 mL) was added and the reaction mixture was heated to 100° C. for 3 hours. Upon cooling to room temperature, the reaction mixture was diluted with Et2O (100 mL) and a 2 N NaOH solution (100 mL). The organic layer was removed and dried over anhydrous Na2SO4. Upon filtration the organic solution was concentrated on a rotary evaporator with the water bath at 4° C. to yield the title compound as a clear oil (1 g). NMR (400 MHz, CDCl3) δ 7.35 (dd, J=9.7, 2.3 Hz, 1H), 7.27 (ddd, J=8.7, 2.3, 1.5 Hz, 1H), 7.19-7.04 (m, 1H), 6.53 (t, J=73.0 Hz, 1H); ESIMS m/z 242 ([M+H]+).
Quantity
4.79 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.75 mL
Type
solvent
Reaction Step Four
Name
Quantity
23 mL
Type
solvent
Reaction Step Five

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